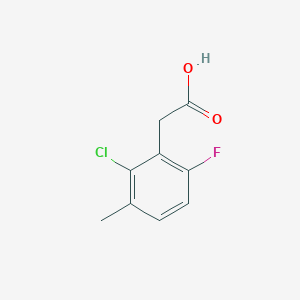

2-Chloro-6-fluoro-3-methylphenylacetic acid

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLFHWYEGHXIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378640 | |

| Record name | 2-Chloro-6-fluoro-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-92-9 | |

| Record name | 2-Chloro-6-fluoro-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-92-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Chloro-6-fluorophenyl Motif

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylacetic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 261762-92-9), a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway, describes robust analytical methodologies for its characterization, and explores its application as a key structural motif in the development of novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Halogenated aromatic structures are privileged scaffolds in modern drug discovery. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific substitution pattern of this compound, featuring ortho-chloro and fluoro groups, imparts unique conformational constraints and electronic properties. This makes it a valuable building block for synthesizing complex molecules with tailored biological activities. While not a therapeutic agent itself, its core structure is found in various potent and selective inhibitors targeting enzymes implicated in a range of diseases, from viral infections to cancer and inflammatory disorders.[2][3][4]

Physicochemical & Chemical Identity

Accurate identification and understanding of a compound's basic properties are foundational to its application in research and development.

| Property | Value | Source(s) |

| Systematic Name | 2-(2-Chloro-6-fluoro-3-methylphenyl)acetic acid | N/A |

| CAS Number | 261762-92-9 | [5][6][7][8] |

| Molecular Formula | C₉H₈ClFO₂ | [6] |

| Molecular Weight | 202.61 g/mol | [6] |

| Appearance | Solid | [7] |

| Purity | Typically available at ≥96% or ≥97% | [5][9] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and efficient pathway can be designed based on established organic chemistry transformations for analogous phenylacetic acids.[10][11] A common and robust approach involves the conversion of a substituted toluene derivative into the corresponding phenylacetic acid via a benzyl cyanide intermediate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from the commercially available 2-chloro-6-fluoro-3-methylaniline.

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Protocol & Rationale

-

Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzonitrile (Sandmeyer Reaction)

-

Protocol:

-

Dissolve 2-chloro-6-fluoro-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash, dry, and purify (e.g., by distillation or chromatography).

-

-

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile. The diazonium salt is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with the cyanide anion, which is crucial for introducing the carbon atom required for the eventual acetic acid side chain.

-

-

Step 2 & 3: Conversion to this compound

-

This conversion can be achieved via several routes. A common industrial method is hydrolysis of the corresponding benzyl cyanide.

-

Protocol (via Benzyl Cyanide Hydrolysis):

-

The 2-chloro-6-fluoro-3-methylbenzonitrile from Step 1 would first be converted to the benzyl cyanide. This involves reduction to the benzyl alcohol followed by conversion to a benzyl halide and subsequent reaction with a cyanide salt.

-

The resulting 2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile is then subjected to hydrolysis.

-

Reflux the nitrile with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).

-

The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

After cooling, the product is isolated by precipitation (if acidic hydrolysis is used) or by acidification and extraction (if basic hydrolysis is used).

-

The crude product is purified by recrystallization.

-

-

Causality: The nitrile group (-C≡N) is readily hydrolyzed under either acidic or basic conditions to a carboxylic acid (-COOH). This two-step process (hydrolysis of the amide intermediate) is a robust and high-yielding transformation, making it a preferred method for synthesizing phenylacetic acids.

-

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a chemical intermediate is critical. A multi-technique approach is employed for comprehensive characterization.

Standard Analytical Workflow

Caption: A typical workflow for the analytical quality control of the title compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of this compound.

-

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Rationale: A C18 column is standard for non-polar to moderately polar analytes. The acetonitrile/water gradient effectively elutes the compound, while TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the carboxylic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 220 nm.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution.

-

Further dilute as necessary to be within the linear range of the detector.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Applications in Drug Discovery

This compound serves as a sophisticated chemical intermediate. The specific arrangement of its substituents is leveraged to achieve high potency and selectivity in various drug candidates.

-

Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1): A structurally related compound, 2-Chloro-6-fluoro-3-methylbenzoic acid, is a known intermediate for synthesizing SCD1 inhibitors.[12] These inhibitors are being investigated for the treatment of metabolic diseases like obesity and diabetes. The phenylacetic acid moiety can act as a bioisostere or alternative scaffold to achieve similar target engagement.

-

Anti-HIV Agents: The 2-chloro-6-fluorobenzyl group is a key component in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as S-DABOs.[2] These compounds show picomolar activity against wild-type HIV-1 and retain efficacy against clinically relevant mutant strains. The phenylacetic acid can serve as a precursor to introduce this critical benzyl group.

-

Anti-Inflammatory Agents: The 2-chloro-6-fluorophenylamino moiety is integral to a series of potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[3] mPGES-1 is a key enzyme in the inflammatory cascade, making its inhibitors promising candidates for treating conditions like rheumatoid arthritis.

-

Oncology: The N-(2-chloro-6-methylphenyl) group is a core fragment of Dasatinib, a dual Src/Abl kinase inhibitor used in cancer therapy.[4] While the substitution pattern is slightly different (methyl instead of fluoro), it highlights the utility of ortho-dihalo-substituted phenyl rings in designing potent kinase inhibitors.

Conceptual Role as a Versatile Building Block

Caption: The role of the title compound as a versatile intermediate in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: The material is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. The full toxicological properties have not been thoroughly investigated.[7]

-

Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Avoid creating dust. Avoid contact with eyes, skin, and clothing.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of running water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Wash the affected area with generous amounts of soap and water. Seek medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Conclusion

This compound (CAS 261762-92-9) is more than a simple chemical; it is an enabling tool for drug discovery. Its unique substitution pattern provides a scaffold that has been successfully incorporated into highly potent inhibitors of diverse biological targets. This guide has provided a technical foundation for its synthesis, analysis, and application, underscoring its value to the scientific community engaged in the pursuit of novel therapeutics.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2abiotech.net [2abiotech.net]

- 6. scbt.com [scbt.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. fishersci.se [fishersci.se]

- 10. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]

- 11. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

Physical and chemical properties of 2-Chloro-6-fluoro-3-methylphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that in the landscape of pharmaceutical research and fine chemical synthesis, the comprehensive understanding of a molecule's properties is paramount to its effective application. This guide is dedicated to providing a detailed technical overview of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest for its potential role as a building block in the development of novel therapeutics. While this molecule is commercially available, detailed experimental data in the public domain is sparse. Therefore, this document synthesizes available information from suppliers with predicted data and established chemical principles to offer a robust guide for the research community. The information herein is intended to empower researchers to make informed decisions in experimental design and to highlight areas where further empirical investigation is warranted.

Compound Identification and Molecular Structure

This compound is a substituted phenylacetic acid derivative. The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring, combined with the carboxylic acid moiety, makes it a versatile intermediate for organic synthesis.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 261762-92-9 | [1][2] |

| Molecular Formula | C₉H₈ClFO₂ | [2] |

| Molecular Weight | 202.61 g/mol | [2] |

Physicochemical Properties: A Blend of Knowns and Predictions

| Property | Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature based on similar structures. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Not available | Expected to be soluble in organic solvents like methanol, ethanol, and acetone, with limited solubility in water. |

| pKa | Not available | The carboxylic acid proton's pKa is predicted to be in the range of 3-4, influenced by the electron-withdrawing halogen substituents on the phenyl ring. |

Proposed Synthesis Pathway

While specific patented synthesis routes for this compound are not prominent, a plausible synthetic strategy can be devised based on established organic chemistry reactions and available starting materials. A potential route could involve the chlorination and fluorination of a suitable toluene derivative, followed by side-chain manipulation to introduce the acetic acid moiety.

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Chlorination of 2-Fluoro-3-methyltoluene: The synthesis could commence with the selective chlorination of 2-fluoro-3-methyltoluene. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity. The use of N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst could be a viable approach.

-

Benzylic Bromination: The resulting 2-chloro-6-fluoro-3-methyltoluene can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Cyanation: The benzylic bromide can then be converted to the corresponding nitrile through a nucleophilic substitution reaction with sodium cyanide in a polar aprotic solvent like DMSO.

-

Hydrolysis: Finally, acidic hydrolysis of the nitrile group will yield the desired this compound.

Causality Behind Experimental Choices: This proposed pathway is designed to build the molecule step-wise, controlling the introduction of each functional group. The choice of reagents is based on standard, well-documented transformations in organic synthesis, offering a high probability of success.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions. This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.[3]

-

Amide Formation: Reaction with amines in the presence of a coupling agent will yield the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The existing substituents on the phenyl ring will direct any further electrophilic substitution reactions. The chloro and fluoro groups are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects will determine the position of any incoming electrophile.

-

Nucleophilic Aromatic Substitution: While less common, under specific conditions, the chloro or fluoro groups could potentially be displaced by strong nucleophiles.

Potential Applications in Drug Development:

Substituted phenylacetic acids are important structural motifs in a variety of pharmaceuticals. A closely related compound, 2-chloro-6-fluoro-3-methylbenzoic acid, has been investigated as an intermediate in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1), a target for the treatment of obesity. This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates targeting similar metabolic pathways or other therapeutic areas.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached halogen and methyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ due to the C=O stretch of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the molecular ion peak will be indicative of the presence of a chlorine atom.

Experimental Protocol for Purity Determination by HPLC:

A standard High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

Figure 3: Workflow for HPLC purity analysis.

Conclusion and Future Outlook

This compound presents itself as a chemical entity with significant potential, particularly as an intermediate in the synthesis of biologically active molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its expected reactivity. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this compound. The elucidation of its full potential awaits further empirical studies, which will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- Information on related compounds and their applications in pharmaceutical synthesis is available through various chemical and patent d

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Phenylacetic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

- ACS Publications. (2000). Photostimulated Reactions of Phenylacetic Acid Dianions with Aryl Halides.

- National Center for Biotechnology Information. (2018).

- Google Patents. (n.d.). Substituted phenylacetic acid compounds and process for preparation thereof.

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid.

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-nitrobenzeneacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.

- Google Patents. (n.d.). Preparation process of 2-chloro-6-fluoroaniline.

- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222). Retrieved from [Link]

-

ChemBK. (n.d.). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3) Properties. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000367 - Chloroacetic Acid. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-CHLORO-6-FLUORO-3-METHYLPHENYLBORONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetic Acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-chloro-6-fluoro-3-methylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-fluoro-phenol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Chloroacetic acid (HMDB0031331). Retrieved from [Link]

Sources

2-Chloro-6-fluoro-3-methylphenylacetic acid molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylacetic Acid: Molecular Structure and Weight

Introduction

This compound is a substituted aromatic carboxylic acid. Its specific arrangement of chloro, fluoro, and methyl groups on the phenylacetic acid backbone makes it a compound of interest in synthetic organic chemistry and potentially in the development of novel chemical entities for various applications, including pharmaceuticals and materials science. Understanding its precise molecular structure and weight is fundamental to its application and study. This guide provides a detailed overview of these core characteristics for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural architecture of this compound is defined by a phenyl ring substituted with four different groups: a chlorine atom, a fluorine atom, a methyl group, and an acetic acid moiety. The specific positioning of these substituents is crucial to its chemical identity and reactivity. The formal IUPAC name, 2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid, precisely describes this arrangement.

The molecular formula for this compound is C₉H₈ClFO₂.[1][2] This formula dictates the elemental composition and is the basis for calculating its molecular weight. For unambiguous digital representation and database searching, several line notations are used, including the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI).[1]

-

SMILES: CC1=C(C(=C(C=C1)F)CC(=O)O)Cl[1]

-

InChI: InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)[1]

These notations provide a standardized, machine-readable format that precisely defines the molecule's topology and stereochemistry.

Structural Diagram

A 2D representation of the molecule illustrates the connectivity of the atoms and the arrangement of the substituents on the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. It is calculated based on the atomic weights of its constituent elements.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |

| Molecular Weight | 202.61 g/mol | Oakwood Chemical[2] |

| Monoisotopic Mass | 202.01968 Da | PubChem[1] |

| CAS Number | 261762-92-9 | 2a biotech[3], XIAMEN EQUATION CHEMICAL[4] |

The molecular weight (202.61 g/mol ) is the average mass based on the natural isotopic abundance of the elements.[2] The monoisotopic mass (202.01968 Da) is the mass calculated using the mass of the most abundant isotope of each element.[1] This latter value is particularly important in high-resolution mass spectrometry for accurate mass determination and empirical formula confirmation.

Experimental Workflow for Characterization

The verification of the molecular structure and weight of a synthesized compound like this compound follows a logical and rigorous experimental workflow. This ensures the identity, purity, and integrity of the material, which is a cornerstone of trustworthy scientific research.

Caption: Standard workflow for the synthesis and analytical characterization of a chemical compound.

Methodologies for Structural Elucidation

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₈ClFO₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms. For this specific compound, ¹⁹F NMR would also be crucial to confirm the presence and environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances would be expected for the carboxylic acid O-H and C=O stretches, as well as signals corresponding to the aromatic ring and C-halogen bonds.

This multi-technique approach ensures a self-validating system where the data from each experiment must be consistent with the proposed structure, thereby guaranteeing the trustworthiness of the compound's identification.

Conclusion

The molecular identity of this compound is precisely defined by its formula, C₉H₈ClFO₂, and its molecular weight of 202.61 g/mol .[1][2] Its structure is unambiguously represented by standard chemical notations and can be rigorously confirmed through a combination of modern analytical techniques. This foundational knowledge is essential for any researcher or scientist intending to utilize this compound in further studies or developmental applications.

References

-

PubChem. This compound (C9H8ClFO2). Available from: [Link]

-

2a biotech. This compound. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available from: [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical and practical aspects of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound (C₉H₈ClFO₂) is a substituted phenylacetic acid derivative. Its structural complexity, arising from the varied electronic effects of its substituents, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide will delve into each of these techniques, offering a comprehensive overview of their application to the analysis of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these levels, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows for the differentiation of chemically non-equivalent nuclei within a molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If not using a modern spectrometer with solvent-based referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures proper relaxation of the nuclei.[3]

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity by collapsing carbon-proton couplings.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.[3]

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the chemical shifts to the solvent peak or the internal standard.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Predicted Spectral Data and Interpretation

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.1-7.4 | Multiplet | 2H | Aromatic H | The two aromatic protons will be split by each other and by the fluorine atom. Their exact chemical shifts are influenced by the electronic effects of the chloro, fluoro, and methyl groups. |

| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl group protons on the aromatic ring will appear as a singlet. |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158 (d) | C-F | The carbon directly attached to the fluorine will be a doublet due to C-F coupling and will be significantly deshielded. |

| ~135-140 | Aromatic C | Quaternary aromatic carbons, including the one attached to the chlorine and the methyl group. |

| ~125-130 | Aromatic CH | The two protonated aromatic carbons. |

| ~40 | -CH₂- | The methylene carbon. |

| ~15 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. Therefore, the IR spectrum provides a "fingerprint" of the functional groups present in the molecule.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.[10][11]

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopy analysis.

Predicted Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[12][13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The hydroxyl group of the carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding. |

| ~1700 | Strong | C=O stretch | The carbonyl group of the carboxylic acid shows a strong, sharp absorption in this region. |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1200 | Strong | C-F stretch | The carbon-fluorine bond will have a strong absorption in the fingerprint region. |

| ~750 | Strong | C-Cl stretch | The carbon-chlorine bond absorption is also expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

Theoretical Framework

In mass spectrometry, a molecule is ionized, and the resulting charged particles (ions) are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for small organic molecules is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern can provide valuable structural information.[16][17][18][19]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[18][19]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry analysis.

Predicted Spectral Data and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns.[20][21][22][23][24]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₈ClFO₂ = 202.02 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak will be observed.

-

Key Fragmentations:

-

Loss of -COOH (m/z = M - 45): A significant fragment resulting from the cleavage of the carboxylic acid group.

-

Loss of -CH₂COOH (m/z = M - 59): Cleavage of the entire acetic acid side chain.

-

Tropylium Ion Formation: Rearrangement of the benzyllic fragment followed by fragmentation is also possible.

-

| m/z (Predicted) | Possible Fragment |

| 202/204 | [C₉H₈ClFO₂]⁺˙ (Molecular Ion) |

| 157/159 | [C₈H₇ClFO]⁺˙ |

| 143/145 | [C₇H₅ClFO]⁺ |

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and characterization. This guide has outlined the theoretical principles, detailed experimental protocols, and predicted spectral data for each technique. By integrating the information from these complementary analytical methods, researchers and scientists can confidently identify and characterize this and other related molecules, which is a critical step in the drug development pipeline.

References

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018). Available at: [Link]

-

IR: carboxylic acids. (n.d.). Available at: [Link]

-

interpreting infra-red spectra - Chemguide. (n.d.). Available at: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Available at: [Link]

-

Analysis of 13C NMR Spectra of Some Phenyl Acetates. (n.d.). Available at: [Link]

-

How an FTIR Spectrometer Operates - Chemistry LibreTexts. (2023). Available at: [Link]

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Available at: [Link]

-

Step-by-step Analysis of FTIR - 2023 - UniTechLink. (n.d.). Available at: [Link]

-

FTIR SPECTROSCOPY REFERENCE GUIDE - Agilent. (n.d.). Available at: [Link]

-

Solved Please interpret this MS spectrum of phenylacetic | Chegg.com. (2021). Available at: [Link]

-

Sample preparation for FT-IR. (n.d.). Available at: [Link]

-

E icient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

fourier transform infrared spectroscopy. (n.d.). Available at: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018). Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Available at: [Link]

-

Phenylacetic acid - SpectraBase. (n.d.). Available at: [Link]

-

(PDF) The Effect of Phenyl Substituents on 13C NMR Shifts - Amanote Research. (n.d.). Available at: [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024). Available at: [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - ResearchGate. (n.d.). Available at: [Link]

-

Phenylacetic acid - mzCloud. (2016). Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Available at: [Link]

-

bmse000220 Phenylacetic Acid at BMRB. (n.d.). Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.). Available at: [Link]

-

Basic 1h And 13c Nmr Spectroscopy - UCLA. (n.d.). Available at: [Link]

-

CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Available at: [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. (n.d.). Available at: [Link]

-

Ionization Modes: EI - Shimadzu. (n.d.). Available at: [Link]

-

The Essential Guide to Electron Ionization in GC–MS | LCGC International. (2019). Available at: [Link]

-

1H NMR (CDCl3, 300 MHz) of phenylacetic acid - ResearchGate. (n.d.). Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. tandfonline.com [tandfonline.com]

- 6. rsc.org [rsc.org]

- 7. (PDF) The Effect of Phenyl Substituents on 13C NMR Shifts [research.amanote.com]

- 8. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylphenylacetic Acid in Different Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive framework for characterizing the solubility of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest in medicinal chemistry.

This document is structured to empower researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the underlying scientific rationale. As direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will focus on the logical workflow for its determination. We will proceed from the foundational characterization of the molecule to the detailed execution of both kinetic and thermodynamic solubility studies.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility assessment, a comprehensive understanding of the molecule's intrinsic properties is essential. These parameters will dictate experimental design, particularly in the context of pH-dependent solubility for an acidic compound such as this compound.

Predicted and Experimental Physicochemical Properties

While experimental determination is the gold standard, in silico prediction tools can provide valuable initial estimates for key parameters. For this compound, the following properties are of primary interest:

| Property | Predicted/Experimental Value | Significance in Solubility Studies |

| pKa | To be determined (Predicted ~4.0-4.5 for similar phenylacetic acids) | The pKa is crucial for understanding the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.[1][2] This dictates the selection of appropriate buffer systems for solubility experiments. |

| logP | To be determined (Predicted ~2.5-3.5 for similar structures) | The logarithm of the octanol-water partition coefficient (logP) is an indicator of the compound's lipophilicity. A higher logP suggests greater solubility in non-polar organic solvents and lower solubility in aqueous media. |

| Melting Point (°C) | To be determined | The melting point provides an indication of the crystal lattice energy. A higher melting point often correlates with lower solubility. |

| Polymorphism | To be determined | The existence of different crystalline forms (polymorphs) can significantly impact solubility.[3][4][5] The thermodynamically most stable form is typically the least soluble. |

Experimental Determination of Physicochemical Properties

Given the absence of established data, the following experimental protocols are recommended for the precise characterization of this compound.

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[6]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum to reduce its effect on the apparent pKa.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for gentle agitation.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

DSC is a powerful technique for identifying different polymorphic forms by measuring the heat flow into or out of a sample as a function of temperature.[3][4][7][8]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms, recrystallization exotherms, or solid-solid transitions. Different polymorphs will exhibit distinct melting points and heats of fusion.[8]

Part 2: Experimental Determination of Solubility

With the foundational physicochemical properties characterized, we can now proceed to the core of this guide: the determination of solubility in various solvents. A distinction is made between kinetic and thermodynamic solubility, both of which provide valuable insights at different stages of drug development.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[1][9]

Nephelometry measures the light scattered by undissolved particles in a solution, providing an indirect measure of precipitation.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a series of wells.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid phase. This is a more time-consuming but also more accurate measure of a compound's true solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Sources

- 1. ijirss.com [ijirss.com]

- 2. researchgate.net [researchgate.net]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. crystecpharma.com [crystecpharma.com]

- 5. international-pharma.com [international-pharma.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. The document details a plausible multi-step synthesis pathway, starting from commercially available precursors. Each synthetic step is accompanied by a detailed experimental protocol, causality behind the chosen reagents and conditions, and in-process controls. Furthermore, this guide explores the potential therapeutic applications of this molecule, drawing inferences from structurally related compounds that have shown significant biological activity. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development, offering both a practical guide for synthesis and a foundation for further investigation into the pharmacological profile of this compound.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The versatility of the phenylacetic acid scaffold allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of pharmacological activities.[3] Notably, halogenated and alkyl-substituted phenylacetic acids have demonstrated potent anti-inflammatory, analgesic, and even anti-cancer properties.[1][4]

The specific compound, this compound, with its unique substitution pattern of a chloro, fluoro, and methyl group on the phenyl ring, presents an intriguing candidate for drug discovery. The presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing its metabolic stability and binding affinity to biological targets. This guide aims to provide a robust and reproducible synthetic route to this compound, thereby facilitating further research into its potential as a novel therapeutic agent.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach to this compound begins with the readily available starting material, 2-chloro-6-fluorotoluene. The proposed pathway involves three key transformations: nitration, reduction of the nitro group to an amine, and a Sandmeyer-type reaction to install the methyl group, followed by conversion of the toluene methyl group to the acetic acid moiety.

A more direct and potentially higher-yielding approach, which will be detailed in this guide, involves the direct bromination of the methyl group of a suitable precursor, followed by cyanation and subsequent hydrolysis to the desired carboxylic acid.

Diagram 1: Proposed Synthetic Pathway

Caption: Potential therapeutic applications of the target compound.

Conclusion

This technical guide has outlined a detailed and plausible synthetic pathway for this compound, a compound with significant potential in drug discovery. The provided experimental protocols are designed to be robust and reproducible, enabling researchers to access this molecule for further investigation. The exploration of potential biological activities, based on structurally similar compounds, highlights promising avenues for future research into its therapeutic applications. The synthesis and characterization of this compound will undoubtedly contribute to the expanding field of medicinal chemistry and the development of novel therapeutic agents.

References

- A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates.

- Method of preparing aryl acetic acids.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Rhodium.ws.

- Willgerodt rearrangement. Wikipedia.

- Willgerodt‐Kindler Reac1on. MSU Chemistry.

- Willgerodt-Kindler Reaction. Organic Chemistry Portal.

- Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Consider

- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. 2006.

- Phenylacetic acid. Wikipedia.

- This compound.

- What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?. Guidechem.

- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.

- Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. 2015.

- An overview on synthetic methods of benzyl acet

- Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry. 1994.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 2012.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- Method for preparing 2-chloro-6-fluorobenzaldehyde.

- 2-Chloro-6-fluoro-3-methylbenzyl bromide. Sigma-Aldrich.

- Synthesis of 2-chloro-6-nitrotoluene. PrepChem.com.

- 2-Chloro-6-fluoro-3-methylbenzyl bromide | 261762-87-2. Sigma-Aldrich.

- 2-CHLORO-6-FLUORO-3-METHYLBENZYL BROMIDE, 95% Purity, C8H7BrClF, 10 grams. Amazon.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

Sources

A Technical Guide to the Potential Research Applications of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Abstract

2-Chloro-6-fluoro-3-methylphenylacetic acid (CFM-PAA) is a halogenated and methylated derivative of phenylacetic acid. The phenylacetic acid scaffold is a well-established pharmacophore found in numerous clinically significant non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[1][2] This structural similarity suggests that CFM-PAA holds considerable, yet unexplored, potential as a modulator of inflammatory and proliferative pathways. This guide provides a comprehensive framework for investigating the research applications of CFM-PAA, focusing on its hypothesized anti-inflammatory and anticancer activities. We present detailed, field-proven experimental workflows, from initial in vitro biochemical assays to cell-based functional screens, designed to elucidate the compound's mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecule therapeutics.

Introduction and Rationale

The phenylacetic acid (PAA) moiety is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, most notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Furthermore, a growing body of evidence indicates that certain PAA derivatives possess antiproliferative and pro-apoptotic effects on various cancer cell lines, suggesting their potential utility in oncology.[5][6][7]

This compound (CFM-PAA), with its specific substitution pattern, presents a unique chemical entity for investigation. The presence of halogen atoms (chlorine and fluorine) and a methyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[8] This guide outlines a logical, hypothesis-driven approach to systematically evaluate the biological activities of CFM-PAA.

Primary Hypothesis: Anti-inflammatory Activity via COX Inhibition

The structural resemblance of CFM-PAA to diclofenac and other phenylacetic acid-based NSAIDs strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes.[2][9] COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is primarily induced at sites of inflammation.[12][13] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][12]

2.1. Hypothesized Mechanism of Action

We hypothesize that CFM-PAA will inhibit the enzymatic activity of COX-1 and COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.

Figure 1: Hypothesized inhibition of the Cyclooxygenase (COX) pathway by CFM-PAA.

2.2. Experimental Workflow for Anti-inflammatory Screening

A tiered approach is recommended, starting with direct enzyme inhibition assays and progressing to cell-based models of inflammation.

Workflow Diagram:

Figure 2: Experimental workflow for screening the anti-inflammatory potential of CFM-PAA.

Step 1: In Vitro Biochemical COX Inhibition Assay

This initial screen directly measures the ability of CFM-PAA to inhibit purified COX-1 and COX-2 enzymes.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CFM-PAA for both COX isoforms.

-

Methodology: A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) can be used. This is typically a colorimetric assay that measures the peroxidase activity of the COX enzymes.

-

Prepare a series of dilutions of CFM-PAA.

-

In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the diluted CFM-PAA or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

-

Step 2: Cell-Based Anti-inflammatory Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant context. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to increased COX-2 expression and prostaglandin production.[14][15]

-

Objective: To measure the ability of CFM-PAA to inhibit the production of pro-inflammatory mediators (e.g., Prostaglandin E2, TNF-α) in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of CFM-PAA for 1 hour.[15]

-

Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 18-24 hours.[15][16]

-

Collect the cell culture supernatant.

-

Measure the concentration of Prostaglandin E2 (PGE2) and/or Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using commercially available ELISA kits.

-

Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

-

2.3. Data Presentation and Interpretation

The results should be summarized to clearly present the potency and selectivity of the compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | PGE2 Inhibition in RAW 264.7 (IC50, µM) |

| CFM-PAA | Experimental Value | Experimental Value | Calculated Value | Experimental Value |

| Diclofenac (Control) | Literature/Exp. Value | Literature/Exp. Value | Calculated Value | Literature/Exp. Value |

| Celecoxib (Control) | Literature/Exp. Value | Literature/Exp. Value | Calculated Value | Literature/Exp. Value |

A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a favorable profile for an anti-inflammatory agent.

Secondary Hypothesis: Anticancer Activity

Several studies have reported that phenylacetic acid and its derivatives can induce growth inhibition, differentiation, and apoptosis in various human cancer cell lines.[5][6][17] The mechanisms are often multifactorial but can involve modulation of key signaling pathways controlling cell survival and proliferation.

3.1. Rationale for Anticancer Screening

Given the established anticancer potential of the PAA scaffold, it is logical to screen CFM-PAA for cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

3.2. Experimental Workflow for Anticancer Screening

A hierarchical screening approach is proposed to first identify cytotoxic activity and then to probe the underlying mechanism.

Figure 3: Experimental workflow for screening the anticancer potential of CFM-PAA.

Step 1: Broad-Spectrum Cell Viability Screening

The initial step is to assess the compound's effect on the viability of a diverse panel of human cancer cell lines.

-

Objective: To determine the concentration of CFM-PAA that causes 50% growth inhibition (GI50) in various cancer cell lines.

-

Methodology (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, HCT-116 colon cancer) into 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of CFM-PAA for 48-72 hours.

-

Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19]

-

Measure the absorbance at approximately 570 nm using a microplate reader.[18]

-

Calculate the percentage of viability relative to untreated control cells and determine the GI50 value.

-

Step 2: Mechanism of Action (MoA) Assays

If CFM-PAA demonstrates significant cytotoxicity, follow-up assays are crucial to determine whether the mode of cell death is apoptosis or necrosis, and if the compound affects cell cycle progression.

-

Apoptosis Assays:

-

Caspase-Glo 3/7 Assay: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Annexin V/Propidium Iodide Staining: Uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Propidium Iodide Staining and Flow Cytometry: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest induced by the compound.

-

Structure-Activity Relationship (SAR) Studies

The initial biological data for CFM-PAA will serve as a benchmark for future medicinal chemistry efforts. Understanding the relationship between the compound's structure and its biological activity is fundamental for optimizing its potency and selectivity.[8][20]

Systematic modifications to the CFM-PAA structure can provide valuable insights.[8] Key areas for modification include:

-

Altering Halogen Substituents: Replacing chlorine or fluorine with other halogens (e.g., bromine) or removing them to assess their contribution to activity.

-

Modifying the Methyl Group: Changing the position of the methyl group or replacing it with other alkyl groups to probe steric and electronic effects.[8]

-

Transforming the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to create prodrugs with potentially altered pharmacokinetic properties.

Conclusion

This compound is a promising, yet uncharacterized, chemical entity. Its structural similarity to known pharmacologically active compounds, particularly in the anti-inflammatory and anticancer fields, provides a strong rationale for its investigation. The experimental workflows detailed in this guide offer a robust and logical framework for elucidating the compound's biological activities and mechanism of action. The data generated from these studies will be invaluable in determining the potential of CFM-PAA as a lead compound for future drug development programs.

References

-

GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body? Retrieved January 3, 2026, from [Link]

-

Verywell Health. (2023, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved January 3, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 3, 2026, from [Link]

- Minghetti, L. (2008). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 29(10), 500-507.

-

GPnotebook. (2021, July 12). COX1 and COX2. Retrieved January 3, 2026, from [Link]

- Hawkey, C. J. (1999). COX-1 and COX-2 in health and disease. Journal of Clinical Pharmacy and Therapeutics, 24(5), 337-343.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 3, 2026, from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 3, 2026, from [Link]

- Hansch, C., Maloney, P. P., & Muir, R. M. (1962). Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients.

- Song, Y., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(15), 3021-3028.

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 459-465.

-

Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

- Cinatl, J., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992.

- Neish, W. J. (1971). Phenylacetic acid as a potential therapeutic agent for the treatment of human cancer. Experientia, 27(7), 860-861.

- Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1).

- Tavallaei, M., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

- Wang, Y., et al. (2018). Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages. Molecules, 23(11), 2909.

- Kalgutkar, A. S., et al. (2000). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 13(6), 487-501.

- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).

- Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry, 93(5), 1358-1366.

- Cheng, Y. C., et al. (2018).

- Wang, Y., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in Immunology, 14, 1186561.

- Pi, J., et al. (2015). Detection of Lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope. Micron, 78, 26-33.

- Bartosh, T. J., et al. (2013).

- Hu, B., et al. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 55(17), 7687-7701.

-

PubChem. (n.d.). Phenylacetic acid. Retrieved January 3, 2026, from [Link]

-

2a biotech. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

- Blaskó, G., et al. (1985). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Archiv der Pharmazie (Weinheim), 318(6), 513-522.

- Terada, A., et al. (1984). U.S. Patent No. 4,461,912. Washington, DC: U.S.

-

Phenylacetic acid derivative: Significance and symbolism. (2025, July 31). Retrieved January 3, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

IndiaMART. (n.d.). 2-CHLORO-6-FLUORO-3-METHYLPHENYLBORONIC ACID. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-nitrobenzeneacetic acid. Retrieved January 3, 2026, from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 3, 2026, from [Link]

-

Pharmacology Mentor. (2023, August 24). Structure-Activity Relationships (SAR). Retrieved January 3, 2026, from [Link]

-